

MS645 In Vivo Xenograft Model: Application Notes and Protocols for Researchers

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For Immediate Release

Introduction

MS645, a novel bivalent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, has demonstrated significant potential in preclinical studies for the treatment of solid tumors, particularly triple-negative breast cancer (TNBC). By targeting the tandem bromodomains of BRD4, MS645 effectively represses the transcriptional activity of key oncogenes. These application notes provide a comprehensive overview of the in vivo xenograft studies involving MS645, offering detailed protocols and data to guide researchers in drug development and cancer biology.

Summary of Quantitative Data

The following table summarizes the key quantitative data from in vivo xenograft studies using the **MS645** compound in a triple-negative breast cancer model.



Parameter	Details
Cell Line	MDA-MB-231 (Human Triple-Negative Breast Cancer)
Animal Model	Female athymic nude mice (6 weeks old)
Drug Formulation	MS645 dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline
Dosing Regimen	15 mg/kg, administered intraperitoneally (i.p.)
Dosing Frequency	Once daily
Treatment Duration	21 days
Tumor Volume at Start of Treatment	Approximately 100-150 mm³
Tumor Growth Inhibition	Significant reduction in tumor volume compared to vehicle control
Effect on Body Weight	No significant loss in body weight observed

Experimental Protocols Cell Culture

The human triple-negative breast cancer cell line, MDA-MB-231, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Animal Model and Tumor Implantation

- Animal Strain: Female athymic nude mice, aged 6 weeks, are used for the xenograft studies.
- Cell Preparation: MDA-MB-231 cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
- Implantation: A total of 5 x 10⁶ MDA-MB-231 cells in a volume of 100 μ L are injected subcutaneously into the right flank of each mouse.



Tumor Growth Monitoring and Treatment

- Tumor Measurement: Tumor growth is monitored by measuring the length and width of the tumors with calipers every 3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Randomization: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups.
- Drug Administration: MS645 is administered intraperitoneally once daily at a dose of 15 mg/kg. The control group receives the vehicle solution following the same schedule.
- Monitoring: Animal body weight and tumor size are recorded every 3 days throughout the study.

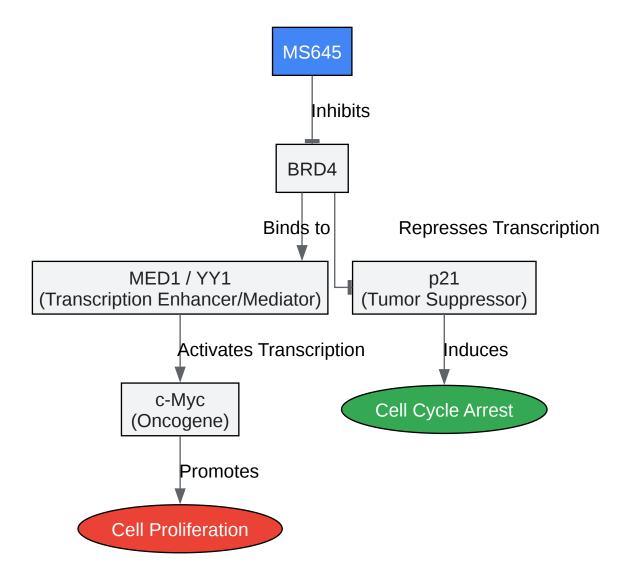
Endpoint and Data Analysis

- Study Endpoint: The study is terminated after 21 days of treatment.
- Data Analysis: Tumor growth curves are plotted for both the treatment and control groups.
 The percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed differences.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **MS645** and the experimental workflow for the in vivo xenograft study.

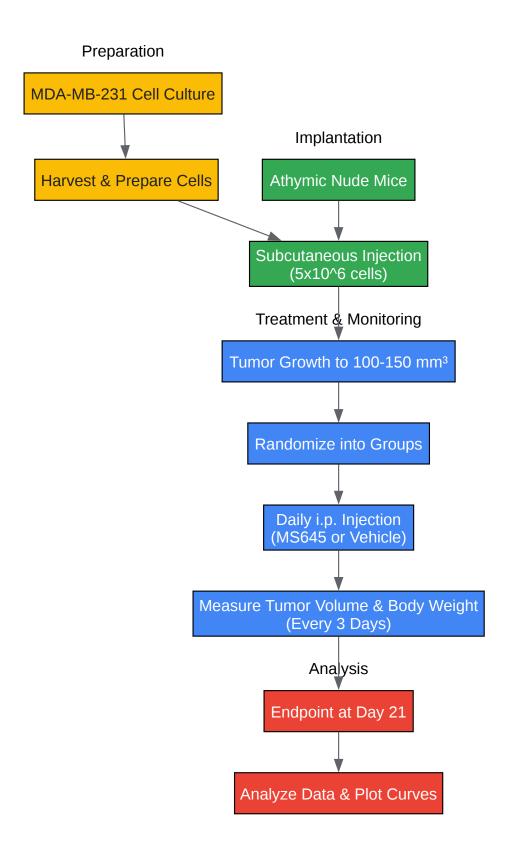




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MS645 Signaling Pathway





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In Vivo Xenograft Workflow



Conclusion

The data and protocols presented here provide a solid foundation for researchers investigating the therapeutic potential of **MS645**. The significant in vivo efficacy, coupled with a favorable safety profile, underscores the promise of **MS645** as a candidate for further development in the treatment of triple-negative breast cancer and other solid tumors. These application notes are intended to facilitate the replication and expansion of these important preclinical findings.

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